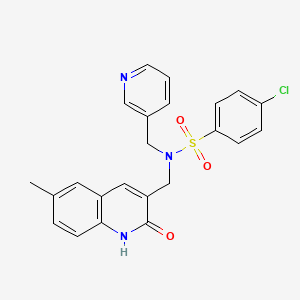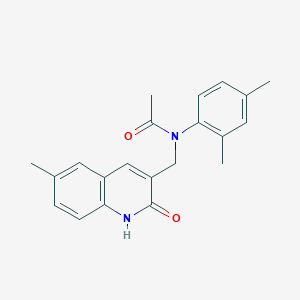
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration of Aniline: The nitration of aniline derivatives is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitrated aniline in the presence of a suitable base and solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.
Coupling Reactions: The aniline moiety can engage in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Coupling Reactions: Reagents such as diazonium salts or isocyanates can be used under basic conditions.
Major Products:
Reduction of Nitro Group: Produces corresponding amines.
Halogenation: Results in halogenated derivatives of the compound.
Coupling Reactions: Leads to the formation of various substituted aniline derivatives.
Scientific Research Applications
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-phenylethyl)aniline
- 2-nitro-N-(2-phenylethyl)aniline
Uniqueness: 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline is unique due to the presence of both the oxadiazole ring and the nitro group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12-19-17(24-20-12)14-7-8-15(16(11-14)21(22)23)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVAVZQTBQFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)
![3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7689156.png)
![N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7689159.png)

![N-[(4-Methoxyphenyl)methyl]-N-methyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7689171.png)
![N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7689177.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7689178.png)
![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7689186.png)
![N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B7689191.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B7689227.png)
